5-Oxo-2-phenyl-4,5-dihydrooxazole-4-carboxylic acid
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Overview
Description
5-Oxo-2-phenyl-4,5-dihydrooxazole-4-carboxylic acid is a heterocyclic compound that features an oxazole ring fused with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-2-phenyl-4,5-dihydrooxazole-4-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to facilitate the cyclization process . The reaction is usually carried out at elevated temperatures (70–90°C) to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the synthesis can be optimized using flow chemistry techniques. This involves the continuous flow of reactants through a packed reactor containing commercial manganese dioxide, which aids in the oxidative aromatization of oxazolines to oxazoles . This method offers advantages such as improved safety, higher yields, and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions: 5-Oxo-2-phenyl-4,5-dihydrooxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide or bromotrichloromethane.
Reduction: Reduction of the oxazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, bromotrichloromethane, or CuBr2/DBU.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Formation of oxazole derivatives.
Reduction: Formation of reduced oxazole compounds.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
5-Oxo-2-phenyl-4,5-dihydrooxazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential as a bioactive scaffold in drug discovery and development.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 5-Oxo-2-phenyl-4,5-dihydrooxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4,5-Dihydrooxazole: A simpler analog with similar structural features.
2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid: Another oxazole derivative with distinct substituents.
5-Hydroxy-8-methoxy-4-oxo-2-phenyl-4H-chromen-7-yl beta-D-glucopyranosiduronic acid: A related compound with additional functional groups.
Uniqueness: 5-Oxo-2-phenyl-4,5-dihydrooxazole-4-carboxylic acid stands out due to its specific combination of an oxazole ring and a carboxylic acid group, which imparts unique reactivity and potential for diverse applications.
Properties
CAS No. |
873393-24-9 |
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Molecular Formula |
C10H7NO4 |
Molecular Weight |
205.17 g/mol |
IUPAC Name |
5-oxo-2-phenyl-4H-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C10H7NO4/c12-9(13)7-10(14)15-8(11-7)6-4-2-1-3-5-6/h1-5,7H,(H,12,13) |
InChI Key |
YOUWVXIDANPHFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(C(=O)O2)C(=O)O |
Origin of Product |
United States |
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